3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16396808
InChI: InChI=1S/C7H10F3N3.ClH/c1-5-6(11)4-13(12-5)3-2-7(8,9)10;/h4H,2-3,11H2,1H3;1H
SMILES:
Molecular Formula: C7H11ClF3N3
Molecular Weight: 229.63 g/mol

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride

CAS No.:

Cat. No.: VC16396808

Molecular Formula: C7H11ClF3N3

Molecular Weight: 229.63 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride -

Specification

Molecular Formula C7H11ClF3N3
Molecular Weight 229.63 g/mol
IUPAC Name 3-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C7H10F3N3.ClH/c1-5-6(11)4-13(12-5)3-2-7(8,9)10;/h4H,2-3,11H2,1H3;1H
Standard InChI Key IZFVQTVCKMUWSV-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1N)CCC(F)(F)F.Cl

Introduction

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms, known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of a trifluoropropyl group in this compound significantly influences its chemical behavior and potential applications in medicinal chemistry and agrochemicals.

Synthesis

The synthesis of 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride involves multi-step organic reactions. These reactions typically require specific conditions such as temperature control, solvent selection (e.g., dimethyl sulfoxide or acetonitrile), and catalysts (e.g., potassium carbonate) to optimize yield and purity. The use of polar aprotic solvents can enhance nucleophilicity during substitution reactions.

Biological Activity and Applications

Pyrazole derivatives, including 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride, are often studied for their biological activities. These compounds may act as inhibitors or modulators of certain enzymatic pathways, such as cyclooxygenase enzymes involved in inflammation processes. The trifluoropropyl group can influence the compound's interaction with biological targets, potentially enhancing its pharmacological profile.

Application AreaPotential Use
Medicinal ChemistryDrug discovery and development
AgrochemicalsNovel pesticide formulations
Biological ResearchEnzyme inhibition/modulation

Research Findings and Future Directions

Research on 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride is ongoing, with a focus on elucidating its pharmacological profile and potential therapeutic applications. Interaction studies involving this compound are crucial for understanding its pharmacodynamics and pharmacokinetics. Further investigation is needed to fully explore its biological effects and potential side effects, as well as its interactions with other drugs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator